2-(dimethylamino)ethyl N-(2-ethoxyphenyl)-N-phenylcarbamate
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Overview
Description
(o-Ethoxyphenyl)phenylcarbamic acid 2-(dimethylamino)ethyl ester is a chemical compound with the molecular formula C19H24N2O3 and a molecular weight of 328.41 g/mol . This compound is known for its unique structure, which includes an ethoxy group attached to a phenyl ring, a phenylcarbamic acid moiety, and a dimethylaminoethyl ester group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of (o-Ethoxyphenyl)phenylcarbamic acid 2-(dimethylamino)ethyl ester typically involves the reaction of o-ethoxyphenyl isocyanate with 2-(dimethylamino)ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
(o-Ethoxyphenyl)phenylcarbamic acid 2-(dimethylamino)ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium hydroxide or other nucleophiles.
Scientific Research Applications
(o-Ethoxyphenyl)phenylcarbamic acid 2-(dimethylamino)ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of (o-Ethoxyphenyl)phenylcarbamic acid 2-(dimethylamino)ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
(o-Ethoxyphenyl)phenylcarbamic acid 2-(dimethylamino)ethyl ester can be compared with other similar compounds, such as:
(o-Ethoxyphenyl)phenylcarbamic acid 2-(diethylamino)ethyl ester: This compound has a similar structure but with diethylamino instead of dimethylamino, which may affect its reactivity and biological activity.
(o-Methoxyphenyl)phenylcarbamic acid 2-(dimethylamino)ethyl ester: The methoxy group can influence the compound’s chemical properties and interactions.
(o-Ethoxyphenyl)phenylcarbamic acid 2-(methylamino)ethyl ester: The presence of a methylamino group instead of dimethylamino can lead to different chemical and biological behaviors.
Properties
CAS No. |
109806-63-5 |
---|---|
Molecular Formula |
C19H24N2O3 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl N-(2-ethoxyphenyl)-N-phenylcarbamate |
InChI |
InChI=1S/C19H24N2O3/c1-4-23-18-13-9-8-12-17(18)21(16-10-6-5-7-11-16)19(22)24-15-14-20(2)3/h5-13H,4,14-15H2,1-3H3 |
InChI Key |
NGRZJQNQWPKZJE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1N(C2=CC=CC=C2)C(=O)OCCN(C)C |
Canonical SMILES |
CCOC1=CC=CC=C1N(C2=CC=CC=C2)C(=O)OCCN(C)C |
109806-63-5 | |
Synonyms |
(o-Ethoxyphenyl)phenylcarbamic acid 2-(dimethylamino)ethyl ester |
Origin of Product |
United States |
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